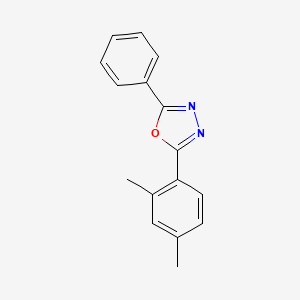
2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole: is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science. The structure of this compound consists of a five-membered ring containing two nitrogen atoms and one oxygen atom, with a 2,4-dimethylphenyl group and a phenyl group attached to the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,4-dimethylbenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-Phenyl-5-(2,4-dimethylphenyl)-1,3,4-oxadiazole
- 2-(2,4-Dimethylphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-(2,4-Dimethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Comparison: 2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
162892-52-6 |
|---|---|
Formule moléculaire |
C16H14N2O |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-(2,4-dimethylphenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H14N2O/c1-11-8-9-14(12(2)10-11)16-18-17-15(19-16)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clé InChI |
DTJWNIQQMDJMQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11966735.png)

![Dibenzyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966742.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11966758.png)

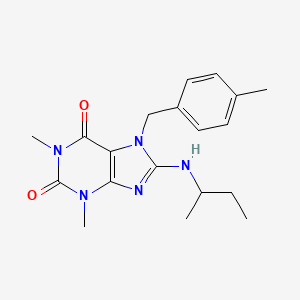
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966773.png)
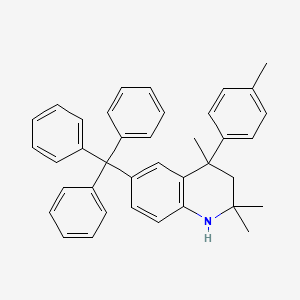
![5-(4-Tert-butylphenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966799.png)
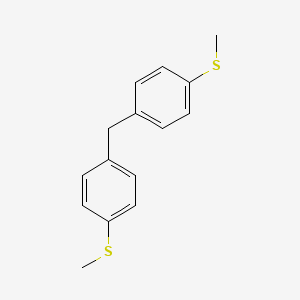
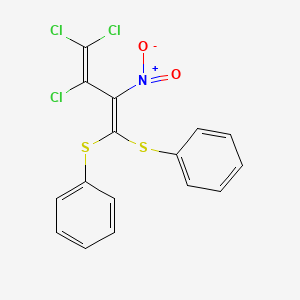
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966823.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966830.png)
